N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Overview
Description
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a trifluoroethyl group, which imparts distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of piperidine-3-carboxamide with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions helps in achieving the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride: This compound has a similar structure but with a propyl group instead of a piperidine ring, leading to different chemical and biological properties.
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride: This compound differs in the position of the carboxamide group, which can affect its reactivity and applications.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6;/h6,12H,1-5H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJDWPBSAGEAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-66-4 | |
Record name | 3-Piperidinecarboxamide, N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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